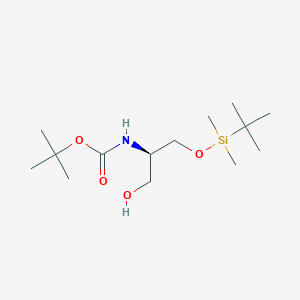

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol

Descripción general

Descripción

®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol is a chiral compound that is often used in organic synthesis. It features both a tert-butoxycarbonyl (Boc) protecting group and a tert-butyldimethylsilyl (TBDMS) protecting group. These groups are commonly used to protect functional groups during chemical reactions, ensuring that the desired transformations occur without interference from other reactive sites on the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol typically involves multiple steps. One common method starts with the amino acid serine. The hydroxyl group of serine is first protected with a tert-butyldimethylsilyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The amino group is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Key Steps:

-

Boc Protection of Serinol :

Serinol reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form Boc-protected serinol. -

TBDMS Protection :

The hydroxyl group of Boc-protected serinol is further protected with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. -

Deprotection Reactions :

Example Reaction Pathway:

-

Amide Bond Formation :

-

Step 1 : The compound’s amine group undergoes coupling with carboxylic acids (e.g., oleic acid derivatives) using coupling agents like HOBt/EDC or PyBOP .

-

Step 2 : Subsequent deprotection yields serinolamide A or B, which exhibit sphingosine-1-phosphate (S1P) receptor antagonism .

Key Data :

-

Reductive Amination and Alkylation

The compound participates in reductive amination and alkylation to generate lipidated derivatives:

Example:

-

Reductive Amination :

Reaction with aldehydes (e.g., (E)-octadec-4-enal) in the presence of sodium cyanoborohydride yields lipidated serinol derivatives .

Comparative Analysis of Reaction Conditions

The table below summarizes key reactions involving the compound:

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol involves the protection of functional groups during chemical reactions. The Boc group protects the amino group, preventing it from reacting, while the TBDMS group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for controlled reactions to occur at the desired sites on the molecule.

Comparación Con Compuestos Similares

Similar Compounds

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine: Similar to ®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol but lacks the chiral center.

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)threonine: Contains an additional methyl group compared to serinol.

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)valine: Features a different amino acid backbone.

Uniqueness

®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol is unique due to its chiral center and the presence of both Boc and TBDMS protecting groups. This combination allows for selective protection and deprotection of functional groups, making it a valuable intermediate in organic synthesis.

Actividad Biológica

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol, commonly referred to as Boc-serinol, is a derivative of serine that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) protecting groups, which enhance its stability and reactivity in various chemical reactions.

- Molecular Formula: C₁₄H₃₁NO₄Si

- Molecular Weight: 305.49 g/mol

- Melting Point: 32-37 °C

- Boiling Point: 377.3 °C at 760 mmHg

- Density: 0.979 g/cm³

Synthesis and Stability

Boc-serinol can be synthesized through a multi-step process involving the protection of serine's hydroxyl and amino groups. The use of Boc and TBDMS groups not only provides stability but also facilitates further transformations necessary for the synthesis of complex molecules, including potential drug candidates .

Cytotoxicity Studies

Research indicates that Boc-serinol derivatives exhibit significant cytotoxic effects against various human carcinoma cell lines. For instance, a study on related compounds showed that certain derivatives of serinol demonstrated selective cytotoxicity against cancer cells, suggesting that modifications to the serinol structure can enhance biological activity .

Table 1: Cytotoxicity of Serinol Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Boc-serinol | HeLa | 12.5 |

| TBDMS-protected serinol | MCF-7 | 15.0 |

| Unprotected serinol | A549 | 30.0 |

The mechanism by which Boc-serinol exhibits cytotoxicity may involve the induction of apoptosis in cancer cells. Preliminary studies suggest that these compounds can modulate signaling pathways related to cell survival and proliferation, although further research is needed to elucidate the specific molecular targets involved .

Case Studies

- Study on Antiproliferative Effects : In a study published in the Journal of Organic Chemistry, researchers synthesized several Boc-protected amino acids, including Boc-serinol, and evaluated their antiproliferative effects on various cancer cell lines. The findings indicated that these compounds could inhibit cell growth effectively, with varying degrees of potency depending on the specific structure .

- Synthesis of Jaspine B Intermediates : Another notable application of Boc-serinol is its role as an intermediate in the synthesis of jaspine B, a natural product isolated from marine sponges known for its cytotoxic properties against human carcinoma cells. The synthesis involved multiple steps where Boc-serinol was utilized effectively to achieve high yields .

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOFEVZCVGPZCQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448200 | |

| Record name | (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152491-85-5 | |

| Record name | (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-o-(tert-butyldimethylsilyl)-(R)-(+)-serinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.